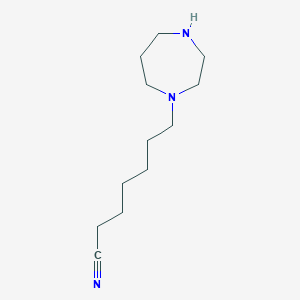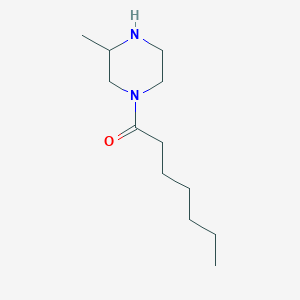![molecular formula C13H16ClF3N2O B6344729 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane CAS No. 1240581-70-7](/img/structure/B6344729.png)
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane” consists of a diazepane ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with a chloro group and a trifluoromethoxy group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane” are not provided in the available resources. Information such as melting point, boiling point, solubility, and stability would typically be determined through laboratory analysis .
Wissenschaftliche Forschungsanwendungen
Mechanistic and Stereochemical Insights
- Research into 1,4-diazepane derivatives has involved studying the mechanism and stereochemistry of their formation. Studies like the one conducted by Wang et al. (2001) on 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines have provided valuable insights into their complex formation and stereochemical properties using techniques like NMR spectroscopy and X-ray diffraction (Hong‐zhong Wang et al., 2001).
Solubility Studies
- Research has also been conducted on the solubility of various 1,4-benzodiazepine derivatives. For example, Jouyban et al. (2010) investigated the solubility of specific 1,4-benzodiazepine compounds in different solvent systems, providing valuable data for their use in various applications (A. Jouyban et al., 2010).
Transformation in Chemical Reactions
- The transformation of diazepine ring compounds like 4-substituted tetrahydro-pyrrolobenzodiazepines in specific chemical reactions has been studied. Voskressensky et al. (2014) reported on how these compounds undergo transformation in a three-component reaction, leading to the formation of substituted pyrroles (L. Voskressensky et al., 2014).
Complex Formation with Metal Ions
- Studies have been conducted on the complex formation of diazepam, a 1,4-benzodiazepine derivative, with lanthanide(III) metal ions. This research, such as that by Bayes et al. (2012), provides insights into the interactions between these compounds and metal ions, which could have implications for their use in various fields (G. Bayes et al., 2012).
Synthesis for Imaging in Cancer Research
- Synthesis of compounds like CX-6258, which includes a 1,4-diazepane derivative, has been explored for use in imaging Pim kinases in cancer research. This kind of research, exemplified by Wang et al. (2015), is crucial for developing new diagnostic tools in oncology (Min Wang et al., 2015).
Synthesis and Characterization
- The synthesis and characterization of a series of 1,4-diazepanes, such as the work by Moser and Vaughan (2004), play a significant role in understanding these compounds' properties and potential applications (S. Moser & K. Vaughan, 2004).
Anxiolytic Activity Studies
- Research into the anxiolytic activity of certain 1,4-diazepane derivatives has been performed, such as the study by Liszkiewicz et al. (2006), which investigated the effects of these compounds on anxiety-related behavior (H. Liszkiewicz et al., 2006).
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, suggesting that this compound may have a broad range of biological activities .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O/c14-11-8-10(2-3-12(11)20-13(15,16)17)9-19-6-1-4-18-5-7-19/h2-3,8,18H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGYRHGSZNKWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)
![3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344657.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)
![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)

![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)
![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
